(R)-Enflurane

Description

Significance of Chirality in Anesthetic Agents for Mechanistic Studies

Chirality, the property of a molecule having a non-superimposable mirror image, is of profound importance in medical science because most biological targets, such as enzymes, receptors, and ion channels, are themselves chiral. nih.gov This inherent chirality in biological systems means that they can interact differently with the individual enantiomers of a chiral drug. Such stereoselectivity can lead to one enantiomer being more potent, having a different physiological effect, or being metabolized differently than its counterpart. nih.gov

For mechanistic studies of anesthetic agents, the investigation of individual enantiomers provides a powerful tool. If the enantiomers of an anesthetic exhibit different effects, it strongly suggests a direct interaction with a specific chiral target, such as a protein binding site on an ion channel, rather than a non-specific action on the lipid bilayer of cell membranes. nih.gov The study of these stereospecific interactions helps to elucidate the precise molecular targets and pathways through which anesthetics produce their effects, including loss of consciousness, amnesia, and immobility.

Overview of Stereoisomerism in Halogenated Ethers

Many halogenated ether anesthetics, including enflurane (B1671288), isoflurane (B1672236), and desflurane, possess a stereogenic center, typically a carbon atom bonded to four different groups. csfarmacie.cz This structural feature gives rise to the existence of two enantiomers, designated as (R) and (S) based on the spatial arrangement of the atoms around the chiral center. csfarmacie.cz Although chemically similar, these enantiomers can have different three-dimensional shapes that influence their interaction with biological molecules.

Historically, these anesthetics have been synthesized and administered as racemic mixtures. csfarmacie.cz However, advancements in chiral separation techniques, such as gas chromatography on specialized columns, have made it possible to isolate and study the individual (R) and (S) enantiomers. csfarmacie.cz

Rationale for Investigating Individual Enantiomers of Enflurane

Enflurane, a halogenated ether, is a structural isomer of isoflurane and possesses a chiral center. nih.gov The rationale for investigating its individual enantiomers, (R)-enflurane and (S)-enflurane, is rooted in the findings from studies of other chiral anesthetics, most notably isoflurane. Research has shown that the enantiomers of isoflurane exhibit stereoselective effects on various ion channels. nih.govnih.gov For example, the (+)-isomer of isoflurane was found to be approximately twice as effective as the (-)-isomer in activating certain potassium currents and inhibiting neuronal nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

These findings with isoflurane strongly suggest that the individual enantiomers of enflurane may also exhibit different pharmacodynamic and pharmacokinetic properties. Investigating this compound and its counterpart could therefore provide a more detailed understanding of enflurane's mechanism of action and potentially reveal differences in efficacy and metabolism.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

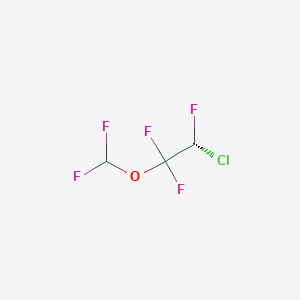

(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-SFOWXEAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904634 | |

| Record name | (R)-Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22194-22-5 | |

| Record name | Enflurane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENFLURANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNU2UF1MBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Preparation of R Enflurane

Methodologies for Asymmetric Synthesis of Chiral Halogenated Ethers

Chiral Auxiliaries and Reagents in Enantioselective Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. In the context of synthesizing chiral halogenated ethers, a chiral alcohol could be etherified with a halogenated component, or a chiral halogenated alcohol could be reacted with a suitable etherification agent. The auxiliary, being chiral, would create a diastereomeric intermediate that could favor the formation of one enantiomer of the final product over the other. After the key stereocenter-forming step, the auxiliary is removed.

Another approach involves the use of chiral reagents. For instance, in the synthesis of chiral fluorinated compounds, enantioselective fluorinating agents have been developed. These reagents deliver fluorine in a stereocontrolled manner to a prochiral substrate. Similarly, a chiral reducing agent could be used to asymmetrically reduce a ketone precursor of a chiral halogenated alcohol, which could then be converted to the corresponding ether.

Stereocontrol Strategies in Key Synthetic Steps

Stereocontrol is paramount in any asymmetric synthesis. For a molecule like enflurane (B1671288), a key step would be the formation of the C-O bond or the introduction of one of the halogen atoms at the chiral center.

A potential strategy could involve the asymmetric addition of a difluoromethyl group to a chiral 2-chloro-1,1,2-trifluoroethanol derivative or the asymmetric chlorination of a suitable precursor. For example, the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, could facilitate an enantioselective etherification reaction. Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of various chiral compounds, including those containing fluorine. A chiral amine or phosphine (B1218219) catalyst could potentially be employed to control the stereochemistry of a key bond-forming reaction in the synthesis of (R)-enflurane.

Resolution of Racemic Enflurane for Enantiomeric Purity

Given the lack of established methods for the asymmetric synthesis of this compound, the resolution of the racemic mixture remains the primary and most well-documented approach for obtaining the pure enantiomers. Resolution involves the separation of a racemate into its constituent enantiomers.

Chromatographic Resolution Techniques

Chromatographic methods, particularly gas chromatography (GC), have proven to be highly effective for the separation of enflurane enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus, separation.

Cyclodextrin (B1172386) derivatives have been extensively used as CSPs for the resolution of chiral inhalation anesthetics, including enflurane. nih.govscispace.com Specifically, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin has been successfully employed for the preparative gas chromatographic separation of enflurane enantiomers, yielding high chemical and enantiomeric purity. scispace.com The separation is based on the formation of transient diastereomeric complexes between the cyclodextrin host and the enantiomers of enflurane, with the stability of these complexes differing for the (R) and (S) forms.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Principle of Separation | Outcome |

| Preparative Gas Chromatography | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | Differential formation of transient diastereomeric inclusion complexes | High chemical and enantiomeric purity of enflurane enantiomers scispace.com |

| Capillary Gas Chromatography | Per-n-pentylated α-cyclodextrin (Lipodex A) and octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin | Enantioselective interactions with the CSP | Complete optical resolution of enflurane enantiomers nih.gov |

Diastereomeric Salt Formation and Crystallization

Another classical method for the resolution of racemates is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org

However, for a neutral molecule like enflurane, which lacks acidic or basic functional groups, direct formation of diastereomeric salts is not feasible. This method is typically applied to racemic acids or bases that can form salts with a chiral base or acid, respectively. While theoretically, one could derivatize enflurane to introduce a functional group suitable for salt formation, resolve the diastereomers, and then cleave the derivative to obtain the pure enantiomer, this approach would be synthetically demanding and is not a reported method for enflurane resolution. The primary method remains chromatographic separation.

Optimization of Enantioselective Synthetic Pathways for this compound

The optimization of a synthetic pathway to this compound would depend on whether an asymmetric synthesis or a resolution method is being pursued.

For a hypothetical asymmetric synthesis, optimization would involve screening various chiral catalysts, auxiliaries, or reagents to maximize the enantiomeric excess (e.e.) of the desired (R)-enantiomer. Reaction conditions such as temperature, solvent, and reactant concentrations would also be critical parameters to adjust for optimal stereoselectivity and yield.

In the context of the established resolution methods, optimization focuses on enhancing the efficiency and scalability of the separation process. For preparative gas chromatography, this includes:

Column Packing and Stationary Phase: Optimizing the loading of the chiral selector on the support material to maximize separation efficiency without causing excessive backpressure.

Operating Parameters: Fine-tuning the carrier gas flow rate, temperature gradient, and injection volume to achieve the best balance between resolution and throughput.

Fraction Collection: Implementing precise and automated fraction collection systems to ensure high purity of the isolated enantiomers.

Multivariate design of experiments can be employed to systematically investigate the influence of various parameters on the separation, allowing for the identification of optimal conditions for the resolution of enflurane enantiomers in a more efficient manner.

Advanced Analytical Characterization of R Enflurane

Chiral Separation Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial for understanding the pharmacological and toxicological profiles of chiral drugs. Various chromatographic and electrophoretic methods have been successfully applied to resolve the enantiomers of enflurane (B1671288).

Gas chromatography (GC) is a highly suitable technique for the separation of volatile compounds like enflurane. mpg.de The enantioselective separation of enflurane has been effectively achieved using capillary GC with chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives. mpg.detum.de Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their derivatized forms can exhibit significant chiral recognition capabilities. tum.de

One of the most effective chiral selectors for enflurane enantiomers is octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, often referred to as Lipodex E. researchgate.net This derivative has demonstrated very large enantioseparation factors (α) for enflurane. researchgate.net The separation is based on the differential interactions between the two enantiomers and the chiral stationary phase, leading to different retention times.

The thermodynamic parameters of enantioselectivity, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been determined for the separation of enflurane enantiomers using a diluted γ-cyclodextrin derivative in a polysiloxane matrix. nih.gov These studies provide fundamental insights into the chiral recognition mechanism. It has been noted that the separation factor (α) can be concentration-dependent in these systems. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| -Δ(ΔG) | Corroborated by 1H NMR | Difference in Gibbs free energy of association for the two enantiomers |

| -Δ(ΔH) | Determined | Difference in enthalpy of association |

| Δ(ΔS) | Determined | Difference in entropy of association |

| Separation Factor (α) | Very large values reported | A measure of the separation efficiency |

High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone of enantioselective analysis in the pharmaceutical industry. csfarmacie.cznih.gov This technique is applicable to a broad range of chiral compounds. For the separation of enflurane and related volatile anesthetics, HPLC with CSPs offers a powerful analytical tool. csfarmacie.cz

The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com This differential interaction leads to the separation of the enantiomers. chiralpedia.com Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govchiralpedia.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. pravara.com

While gas chromatography is often preferred for volatile substances like enflurane, HPLC provides a valuable alternative, particularly when derivatization is considered or when analyzing non-volatile related compounds. The flexibility in mobile phase composition and the wide variety of available CSPs make HPLC a versatile technique for enantiomeric purity assessment. csfarmacie.cz

| CSP Type | Examples of Chiral Selectors | Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives | Inclusion, hydrogen bonding, dipole-dipole interactions |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrin derivatives | Inclusion complex formation |

| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and polar interactions within protein binding pockets |

Capillary electrophoresis (CE) is a high-efficiency separation technique that has proven effective for the enantiomeric resolution of a wide array of chiral compounds. nih.govelsevierpure.com The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and strong chiral recognition capabilities. nih.govresearchgate.net The formation of diastereomeric inclusion complexes between the enflurane enantiomers and the cyclodextrin selector results in different electrophoretic mobilities, enabling their separation. researchgate.net

The efficiency of the separation in CE can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH of the background electrolyte, and the temperature. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov

Mass Spectrometry Techniques in Conjunction with Chiral Separations

The definitive analysis and quantification of (R)-Enflurane require a combination of a high-resolution separation technique and a highly sensitive detection method. The coupling of chiral gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for this purpose. This hyphenated technique, GC-MS, is essential for confirming the identity and purity of the separated enantiomers.

The enantioseparation of enflurane is effectively achieved using capillary gas chromatography with a chiral stationary phase (CSP). nih.gov Modified cyclodextrins, such as derivatized γ-cyclodextrin, are commonly used as chiral selectors in the stationary phase. scispace.com Within the GC column, the two enantiomers of enflurane exhibit different affinities for the chiral selector, leading to the formation of transient diastereomeric complexes with slightly different energies. This difference in interaction energy results in different retention times, allowing the (R) and (S) enantiomers to be separated as they travel through the column.

Following separation by the chiral GC column, the effluent is introduced into a mass spectrometer. The MS detector ionizes the enflurane molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific identification and confirmation of the analyte. For quantitative analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode, where it is set to detect only specific ions known to be characteristic of enflurane. This approach significantly enhances sensitivity and reduces background noise, allowing for precise quantification of each enantiomer even in complex mixtures or biological samples.

Thermodynamical and Kinetic Studies of Enantioseparation Processes

The separation of enflurane enantiomers via gas chromatography on a chiral stationary phase is a thermodynamic process. The degree of separation is governed by the differences in the Gibbs free energy of association (ΔG) between each enantiomer and the chiral selector. A comprehensive study by Schurig and Juza investigated the thermodynamics of enantioselectivity for enflurane using a diluted octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin stationary phase. nih.gov

The key thermodynamic parameters of enantioselectivity—the differential Gibbs free energy (–Δ(ΔG)), enthalpy (–Δ(ΔH)), and entropy (Δ(ΔS))—were determined. These values quantify the stability differences between the diastereomeric complexes formed by the (R) and (S) enantiomers with the chiral selector. The separation is driven by these subtle thermodynamic distinctions.

The results of this research provide fundamental data on the chiral recognition mechanism. The negative value of –Δ(ΔH) indicates that the association is an exothermic process, while the entropy term, Δ(ΔS), relates to the change in the degrees of freedom of the system upon complexation. The isoenantioselective temperature (Tiso) represents the temperature at which the separation factor (α) would be unity, meaning no separation would occur.

Below is an interactive data table summarizing the thermodynamic parameters for the enantioseparation of enflurane as determined in the study. nih.gov

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| -Δ(ΔG) at 60°C | 155 | J/mol |

| -Δ(ΔH) | 1800 | J/mol |

| Δ(ΔS) | -4.9 | J/(mol·K) |

| Tiso (Isoenantioselective Temperature) | 367 | K |

These thermodynamic studies are crucial for understanding the mechanism of chiral recognition at a molecular level and for the rational design and optimization of chiral stationary phases for the separation of enflurane and other chiral compounds. nih.gov No specific kinetic studies on the enantioseparation process were identified within the scope of this review.

Molecular and Cellular Mechanisms of Action for R Enflurane

Modulation of Neuronal Membrane Properties

Enflurane (B1671288), a halogenated ether anesthetic, exerts its effects by modulating the properties of neuronal membranes. These modulations are crucial for its anesthetic action, influencing neuronal excitability and signaling pathways.

Electrophysiological Studies of Membrane Hyperpolarization

Electrophysiological studies have indicated that enflurane can induce neuronal membrane hyperpolarization. This effect is characterized by a shift in the resting membrane potential to more negative values, which typically decreases neuronal excitability. Research suggests that enflurane's hyperpolarizing effects are concentration-dependent and can be reversed by altering membrane potentials. For instance, some studies have shown that enflurane can prolong the decay time of inhibitory postsynaptic potentials (IPSPs) and, in some cases, slightly hyperpolarize the resting membrane potential by approximately 0.5 mV in simulated neuronal models nih.gov. In Purkinje cells, enflurane has been observed to reduce action potential discharge rates by introducing periods of quiescence, with mean spike rates decreasing significantly during exposure uni-freiburg.de. The reversal potential for inhibitory postsynaptic currents (IPSCs) being close to the chloride ion equilibrium potential (around -80 mV) suggests that enflurane's hyperpolarizing effects may be mediated through mechanisms involving chloride channels, such as GABAA receptors uni-freiburg.de.

Investigations into Membrane Fluidity and Lipid Bilayer Interactions

Enflurane's interaction with the lipid bilayer of neuronal membranes is another key aspect of its mechanism of action. Studies using various biophysical techniques have shown that enflurane can alter membrane fluidity. For example, investigations into the interaction of enflurane with dipalmitoylphosphatidylcholine (DPPC) lipid bilayers revealed that increasing concentrations of enflurane induce structural modifications, leading to the formation of new mixed lipid phases and ultimately an interdigitated phase at certain temperatures nih.gov. These interactions suggest that enflurane preferentially partitions into the lipid bilayer, potentially influencing the function of embedded membrane proteins by altering the local lipid environment nih.gov. Specifically, enflurane has been shown to decrease the main transition temperature of DPPC in a concentration-dependent manner, indicating a fluidizing effect on the lipid bilayer nih.gov. Similar effects have been observed for other volatile anesthetics like isoflurane (B1672236), which also increase membrane fluidity tdl.orgaboutscience.eu. These changes in membrane fluidity can indirectly affect the function of ion channels and receptors embedded within the membrane.

Enantiomer-Specific Binding to Receptor Subunits and Protein Targets

While enflurane is used clinically as a racemic mixture, its chiral nature suggests that its enantiomers, (R)-enflurane and (S)-enflurane, may exhibit distinct interactions with molecular targets. Research into stereoselective anesthetic action is crucial for understanding the precise mechanisms of these drugs.

Characterization of Binding Sites on Ion Channel Proteins

Volatile anesthetics, including enflurane, are known to interact with various ion channels, which are critical for neuronal function. While direct studies detailing the specific binding sites of this compound on ion channel proteins are limited in the provided literature, research on its structural isomer, isoflurane, offers insights. Isoflurane has been shown to bind to specific sites on ion channels, such as the nicotinic acetylcholine (B1216132) receptor (nAChR) transmembrane domain, in both intersubunit and intrasubunit locations pnas.org. These binding sites are often within protein cavities and are thought to be allosteric modulation sites, influencing channel gating and ion flow pnas.org. Studies also suggest that some anesthetic effects are stereospecific, implying that the precise three-dimensional arrangement of atoms in an enantiomer dictates its interaction with protein binding sites cambridge.orgmdpi.comnih.gov. For instance, isoflurane enantiomers have shown differential effects on certain ion channels, with some studies indicating stereoselectivity in their potency mdpi.comnih.gov.

Allosteric Modulation and Conformational Changes Induced by this compound

The mechanism of action for many general anesthetics involves allosteric modulation of protein targets, leading to conformational changes that alter protein function. While specific studies on this compound's allosteric modulation are scarce, research on related anesthetics provides a framework. Isoflurane, for example, has been shown to bind to an allosteric regulatory cavity in the integrin LFA-1, perturbing its conformational activation and stabilizing it in a low-affinity state nih.govnih.gov. This binding within a cavity, often described as an amphipathic pocket, is believed to stabilize specific α-helices critical for functional transitions nih.gov. Such interactions suggest that volatile anesthetics can induce conformational changes in their target proteins, thereby modulating their activity. The stereoselective metabolism of enflurane by human liver cytochrome P450 2E1, with this compound being metabolized at a significantly greater rate than (S)-enflurane, suggests that the P450 2E1 active site is capable of stereochemical discrimination, implying that other biological targets might also exhibit enantiomeric selectivity in their interactions with enflurane psu.edu.

Biochemical Pathways and Enantioselective Biotransformation of R Enflurane

Identification and Characterization of Cytochrome P450 Enzymes in Metabolism

The metabolism of xenobiotics, including anesthetic agents like enflurane (B1671288), is largely governed by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases play a crucial role in the oxidation of lipophilic compounds, preparing them for excretion.

Role of Cytochrome P450 2E1 (CYP2E1) in (R)-Enflurane Metabolism

Cytochrome P450 2E1 (CYP2E1) has been identified as the principal enzyme responsible for the oxidative metabolism of enflurane in humans drugbank.compharmacompass.comnih.govduke.edunih.govncats.iodrugbank.com. Studies utilizing human liver microsomes and cDNA-expressed CYP2E1 have consistently demonstrated its involvement in catalyzing the oxidation of enflurane to its metabolites, including inorganic fluoride (B91410) ions duke.edunih.gov. Enflurane is metabolized by CYP2E1, with approximately 5-9% of the administered dose undergoing hepatic oxidation drugbank.compharmacompass.com. While other CYP isoforms may play minor roles, CYP2E1 is recognized as the predominant enzyme in this process duke.edu.

Enantioselectivity in CYP2E1-Mediated Oxidation of this compound vs. (S)-Enflurane

Enflurane is a chiral molecule, existing as two enantiomers: this compound and (S)-enflurane. Research has revealed that CYP2E1 exhibits significant enantioselectivity in its metabolism of enflurane pharmacompass.comnih.govresearchgate.netmdpi.compsu.edu. Studies indicate that this compound is metabolized at a substantially higher rate compared to (S)-enflurane by CYP2E1 nih.govmdpi.compsu.edu.

Table 1: Enantiomeric Metabolism Ratios of Enflurane by CYP2E1

| Study Condition | This compound : (S)-Enflurane Metabolism Ratio | Citation(s) |

| Human Liver Microsomes | 2.1:1, 1.9:1, 1.4:1 | pharmacompass.comnih.govresearchgate.netpsu.edu |

| cDNA-Expressed Human P450 2E1 | 1.9:1 | pharmacompass.comnih.govresearchgate.netpsu.edu |

| Human Livers (General finding) | 1.9:1 | mdpi.com |

| In Vitro (Rate comparison) | ~1.3x higher rate for this compound | vulcanchem.com |

This stereochemical discrimination suggests that the active site of CYP2E1 is somewhat restrictive and capable of distinguishing between the two enantiomers, likely due to specific steric or electronic interactions nih.govpsu.edu.

Metabolic Pathways and Intermediate Formation

The oxidative metabolism of enflurane by CYP2E1 leads to the formation of several key metabolites.

Formation of Inorganic Fluoride Ions

A major metabolic outcome of enflurane biotransformation is the liberation of inorganic fluoride (F⁻) ions drugbank.compharmacompass.comduke.edunih.govncats.ioannualreviews.orgnih.govaneskey.com. This defluorination process is a direct result of the oxidative cleavage of carbon-fluorine bonds by CYP2E1 duke.edu. Studies have reported mean maximal serum levels of inorganic fluoride during enflurane anesthesia nih.gov. The formation of fluoride ions is a common pathway for many fluorinated ether anesthetics, and the extent of metabolism dictates the potential for fluoride-related effects duke.eduannualreviews.org.

Pathways to Difluoromethoxydifluoroacetic Acid (DFMDFA)

Another significant metabolite identified in the biotransformation of enflurane is difluoromethoxydifluoroacetic acid (DFMDFA) pharmacompass.comnih.govnih.govresearchgate.netannualreviews.orgresearchgate.net. This acid metabolite is formed through the oxidative pathway catalyzed by CYP2E1 pharmacompass.comnih.govnih.gov. DFMDFA has been identified in both in vitro studies using rat liver microsomes and in human urine samples, often quantified using gas chromatography-mass spectrometry after derivatization pharmacompass.comnih.govnih.govresearchgate.netresearchgate.net.

Table 2: Identified Metabolites of Enflurane

| Metabolite Name | Description | Citation(s) |

| Inorganic Fluoride Ions (F⁻) | Result of defluorination via oxidative cleavage of C-F bonds by CYP2E1. | drugbank.compharmacompass.comduke.edunih.govncats.ioannualreviews.orgnih.govaneskey.com |

| Difluoromethoxydifluoroacetic Acid (DFMDFA) | An acid metabolite formed via oxidative pathways catalyzed by CYP2E1. | pharmacompass.comnih.govnih.govresearchgate.netannualreviews.orgresearchgate.net |

Enzymatic Reaction Kinetics and Stereochemical Discrimination

The enantioselective metabolism of enflurane by CYP2E1 highlights the enzyme's capacity for stereochemical discrimination. The observation that this compound is metabolized more rapidly than (S)-enflurane suggests that the enzyme's active site is structured in a manner that favors the binding and subsequent oxidation of one enantiomer over the other nih.govpsu.edu. This discrimination is thought to occur through direct substrate oxidation via a classical monooxygenase mechanism, where the orientation of the substrate within the active site is critical for the catalytic step psu.edu. The relatively small structural difference between the enantiomers, primarily in the arrangement of halogen atoms, makes this stereochemical discrimination by CYP2E1 particularly noteworthy psu.edu. This implies that specific steric and electronic considerations within the CYP2E1 active site dictate the rate of enflurane oxidation psu.edu.

Compound List:

Enflurane

this compound

(S)-Enflurane

Cytochrome P450 2E1 (CYP2E1)

Inorganic Fluoride Ions (F⁻)

Difluoromethoxydifluoroacetic Acid (DFMDFA)

Comparative Biochemical Metabolism of this compound with Other Enantiomeric Halogenated Ethers

The metabolism of volatile anesthetics, particularly halogenated ethers, is a complex process influenced by stereochemistry. While many modern anesthetics are designed to be non-chiral to simplify their pharmacokinetic and pharmacodynamic profiles, older agents like enflurane and isoflurane (B1672236) are chiral and are administered as racemic mixtures. Research has indicated that the enantiomers of these compounds can exhibit differences in their metabolism, anesthetic efficacy, and potential toxicity. This section compares the biochemical metabolism of this compound with that of other enantiomeric halogenated ethers, focusing on identified metabolic pathways and observed enantioselectivity.

Metabolic Pathways and Enantioselectivity

Enflurane, chemically known as (RS)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, is a chiral molecule that undergoes metabolism primarily in the liver, with cytochrome P450 2E1 (CYP2E1) identified as the key enzyme involved nih.govpsu.edudrugbank.comcsfarmacie.czcambridge.org. The primary metabolic pathway for enflurane involves oxidative dehalogenation, leading to the formation of inorganic fluoride ions and difluoromethoxy-difluoroacetic acid (DFMDFA) nih.govdrugbank.comwikipedia.org.

Studies investigating the metabolism of enflurane enantiomers have revealed significant substrate stereoselectivity. Specifically, research using human liver microsomes and microsomes expressing human CYP2E1 has demonstrated that this compound is metabolized at a significantly higher rate than (S)-enflurane nih.govpsu.edunih.govresearchgate.net. For instance, one study reported a metabolism ratio of this compound to (S)-enflurane of approximately 1.9:1 in human liver microsomes and in microsomes containing expressed CYP2E1 nih.govpsu.eduresearchgate.net. The rate of racemic enflurane metabolism typically falls between the rates observed for the individual enantiomers nih.govpsu.edunih.gov. This enantioselective metabolism suggests that the active site of CYP2E1 possesses some degree of stereochemical discrimination, favoring the (R)-enantiomer for oxidation psu.edu.

Compared to enflurane, isoflurane, another chiral halogenated ether, has a very low metabolic rate, with less than 1% undergoing biotransformation in the body koreamed.orgresearchgate.net. The primary metabolic pathway for isoflurane also involves hepatic cytochrome P450 enzymes, predominantly CYP2E1, leading to the formation of trifluoroacetic acid (TFA) and inorganic fluoride drugbank.comkoreamed.orgresearchgate.net. While isoflurane's metabolism is significantly lower than enflurane's, studies have also explored its enantioselective aspects. Research indicates that while the differences in metabolic rates between isoflurane enantiomers may be modest, they can exist. Furthermore, studies on isoflurane enantiomers have shown differences in their anesthetic efficacy and distribution, with the (S)-(+) isomer often demonstrating greater potency in vitro and in vivo nih.govresearchgate.netoup.comcambridge.orgmdpi.com. Although direct comparative metabolism data for isoflurane enantiomers is less extensively documented than for enflurane, the general understanding is that both chiral anesthetics can exhibit stereoselective interactions with biological systems, including metabolic enzymes and receptors csfarmacie.czresearchgate.netoup.comcambridge.orgmdpi.com.

Other halogenated ethers, such as halothane, also undergo metabolism, with approximately 20% being metabolized in the liver, primarily to trifluoroacetic acid (TFA) and inorganic fluoride koreamed.orgresearchgate.netmdpi.com. Halothane is known to produce more trifluoroacetylated protein adducts, particularly from the (R) isomer, which are implicated in its hepatotoxicity mdpi.com. Desflurane and sevoflurane, while also volatile anesthetics, are either non-chiral (sevoflurane) or have their chirality less extensively studied in terms of metabolic enantioselectivity compared to enflurane and isoflurane nih.govresearchgate.netmdpi.comdrugbank.com. Sevoflurane metabolism yields hexafluoroisopropanol (HFIP) and inorganic fluoride, with a metabolic rate of about 5% researchgate.netdrugbank.com. Desflurane has an even lower metabolic rate, around 0.02% koreamed.orgresearchgate.net.

Data Table: Comparative Metabolism of Enflurane Enantiomers

The following table summarizes key findings regarding the enantioselective metabolism of enflurane, based on available research. Comparative data for other chiral halogenated ethers is included where available to illustrate general trends.

| Feature | This compound | (S)-Enflurane | Racemic Enflurane | (R)-Isoflurane (General Trend) | (S)-Isoflurane (General Trend) |

| Primary Metabolic Enzyme | Cytochrome P450 2E1 (CYP2E1) | Cytochrome P450 2E1 (CYP2E1) | Cytochrome P450 2E1 (CYP2E1) | Cytochrome P450 2E1 (CYP2E1) | Cytochrome P450 2E1 (CYP2E1) |

| Major Metabolic Pathway | Oxidative dehalogenation; DFMDFA formation | Oxidative dehalogenation; DFMDFA formation | Oxidative dehalogenation; DFMDFA formation | Oxidative dehalogenation; TFA formation | Oxidative dehalogenation; TFA formation |

| Metabolic Rate | Higher than (S)-enflurane | Lower than this compound | Intermediate between (R) and (S) enantiomers | Very low (<1% of dose) | Very low (<1% of dose) |

| Enantioselective Ratio | Metabolized at a ~1.9:1 ratio relative to (S)-enflurane | Metabolized at a ~1:1.9 ratio relative to this compound | N/A (racemic mixture) | Less pronounced or less studied than enflurane | Less pronounced or less studied than enflurane |

| Key Metabolites | Inorganic fluoride, DFMDFA | Inorganic fluoride, DFMDFA | Inorganic fluoride, DFMDFA | Inorganic fluoride, Trifluoroacetic acid (TFA) | Inorganic fluoride, Trifluoroacetic acid (TFA) |

| Enzyme Affinity (Vmax) | Higher Vmax for CYP2E1 | Lower Vmax for CYP2E1 | Intermediate Vmax for CYP2E1 | Lower affinity for CYP2E1 compared to enflurane | Lower affinity for CYP2E1 compared to enflurane |

Note: Data for isoflurane enantiomers regarding direct metabolic rates and ratios is less extensively documented compared to enflurane. The table reflects general trends and known metabolic pathways for these compounds. DFMDFA: Difluoromethoxy-difluoroacetic acid; TFA: Trifluoroacetic acid.

Compound List:

this compound

(S)-Enflurane

Racemic Enflurane

Isoflurane

Halothane

Sevoflurane

Desflurane

Difluoromethoxy-difluoroacetic acid (DFMDFA)

Trifluoroacetic acid (TFA)

Computational and Theoretical Studies of R Enflurane

Molecular Dynamics (MD) Simulations of (R)-Enflurane Interactions

Molecular dynamics (MD) simulations are powerful tools that allow researchers to observe the behavior of molecules over time, providing insights into their interactions at an atomic level. These simulations are instrumental in understanding how anesthetics like enflurane (B1671288) interact with complex biological environments.

Simulations of Protein-Ligand Binding (e.g., Ion Channels, Tubulin)

MD simulations have also been extensively used to explore the interactions of volatile anesthetics with specific protein targets, such as ion channels and tubulin, which are implicated in anesthetic action.

Tubulin Interactions: MD simulations, along with homology modeling and surface geometry techniques, have been employed to identify potential binding sites for volatile anesthetics on tubulin, a key component of the neuronal cytoskeleton. These studies suggest that anesthetics can bind to tubulin and may influence microtubule stability. Furthermore, quantum chemical modeling of anesthetic binding to tubulin has shown a correlation between anesthetic potency and the disruption of high-frequency vibrations within tubulin subunits. nih.goveneuro.org

Ion Channel Interactions: Several MD studies have focused on the binding of anesthetics to various ion channels. For example, isoflurane (B1672236) has been simulated in pentameric ligand-gated ion channels (like GLIC) and voltage-gated sodium channels (like NaChBac). These simulations have revealed that isoflurane can bind to multiple sites, including transmembrane pockets and subunit interfaces, leading to disruptions in protein structure, such as the breakage of intersubunit salt bridges, and alterations in pore dynamics. Sevoflurane has been studied in potassium channels (Kv1.2), showing effects on channel open probability. Enflurane, along with isoflurane, has been implicated in potentiating the function of glycine (B1666218) and GABA receptors, suggesting specific binding sites within the transmembrane domains of these ligand-gated ion channels. nih.govnih.govpnas.orgnih.govpnas.org

While direct MD simulations of this compound binding to specific proteins are less commonly reported in the reviewed literature compared to other anesthetics like isoflurane or halothane, the methodologies employed provide a framework for understanding anesthetic-protein interactions.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), offer high-resolution insights into the electronic structure, conformational landscape, and intermolecular interactions of molecules.

Density Functional Theory (DFT) for Conformational Analysis

DFT calculations, often complemented by experimental techniques like Gas Electron Diffraction (GED), have been used to determine the conformational properties of enflurane. These studies have identified multiple stable conformers arising from rotations around single bonds. For enflurane, GED analysis indicated the presence of three main conformers, differing in the orientation of the CHFCl group relative to the central C-O bond. DFT calculations, employing methods such as HF/3-21G* and B3PW91/6-311G(2d), have predicted a larger number of stable conformations, with the B3PW91 results showing better agreement with experimental data and other high-level calculations. acs.org DFT has also been applied to analyze the conformational aspects of fragments of this compound. researchgate.netuni-hannover.de

Table 1: Enflurane Conformational Analysis (from GED and DFT)

| Conformer Type (Rotational Orientation of CHFCl) | Percentage (%) |

| C-Cl trans to C-O | 58 ± 8 |

| C-H trans to C-O | 32 ± 10 |

| C-F trans to C-O | 10 ± 10 |

Note: These percentages are derived from Gas Electron Diffraction (GED) analysis, supported by DFT calculations. acs.org

Calculation of Intermolecular Interaction Energies (e.g., SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a robust quantum chemical method used to decompose the total intermolecular interaction energy into physically meaningful components, such as electrostatic, induction, dispersion, and exchange-repulsion terms. SAPT calculations, often combined with DFT, have been performed to study the interactions of enflurane with small molecules like acetone (B3395972) and formaldehyde. These studies have provided detailed insights into the nature of these interactions, including hydrogen bonding and halogen bonding. For instance, calculated binding energies for enflurane-formaldehyde complexes using high-level CCSD(T)/CBS methods have been reported to range from -2.83 to -4.21 kcal mol⁻¹. acs.orgresearchgate.netmolpro.netnih.govudel.edudntb.gov.ua

Table 2: Binding Energies of Enflurane Complexes (Calculated by CCSD(T)/CBS)

| Complex Type | Binding Energy (kcal mol⁻¹) |

| Enflurane–Formaldehyde (A) | -2.83 to -4.21 |

| Enflurane–Formaldehyde (B) | -2.83 to -4.21 |

Note: These values represent calculated binding energies for different isomers/complexes of enflurane with formaldehyde. researchgate.net

Docking Studies and Binding Site Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. It is widely used to identify potential binding sites and estimate binding affinities.

Docking studies have been applied to various volatile anesthetics, including isoflurane, to predict their binding sites on protein targets such as ion channels and other cellular proteins. These studies often correlate predicted binding affinities with experimental data, such as EC50 values or octanol-water partition coefficients, to validate the computational models. For example, docking simulations of isoflurane with the Gloeobacter violaceus pentameric ligand-gated ion channel (GLIC) have identified binding sites that align with experimental observations, and the predicted affinities have shown significant correlations with known EC50 values. nih.gov Docking studies have also explored the binding of isoflurane enantiomers to protein domains, suggesting potential stereoselectivity in binding. researchgate.net Volatile anesthetics are generally found to bind within pre-existing pockets in proteins, characterized by a mix of polar and nonpolar residues. nih.gov While specific docking studies focusing exclusively on this compound are not extensively detailed in the provided snippets, the methodologies applied to related anesthetics provide a strong basis for understanding how such studies would be conducted for this compound.

Table 3: Correlation of Predicted Affinity with Experimental Data for Isoflurane (Docking Studies)

| Target Protein | Correlation Metric | R² Value | p-value |

| GLIC | Affinity vs. EC50 | 0.89 | 0.0051 |

| GLIC | Affinity vs. EC50 | 0.98 | <0.0001 |

| GLIC | Affinity vs. logP | 0.85 | 0.0087 |

Note: These correlations are based on docking studies of isoflurane, a related volatile anesthetic, and provide insight into the predictive power of docking for anesthetic binding. nih.gov

Compound List:

this compound

Enflurane

Isoflurane

Halothane

Sevoflurane

Desflurane

Methoxyflurane

Fentanyl

Propofol

Etomidate

Chloroform

F6 (1,2-dichlorohexafluorocyclobutane)

Formaldehyde

Acetone

Tubulin

GLIC (Gloeobacter violaceus pentameric ligand-gated ion channel)

NaChBac (Bacterial voltage-gated sodium channel)

Kv1.2 (Mammalian voltage-gated potassium channel)

Glycine receptor (GlyR)

GABA type A receptor (GABAAR)

Nicotinic acetylcholine (B1216132) receptor (nAChR)

TRPV1 (Vanilloid-1 receptor)

Comparative Enantiomeric Studies of Enflurane

Differential Effects of (R)- and (S)-Enflurane on Cellular Processes (Non-Clinical)

Specific research delineating the differential effects of (R)- and (S)-enflurane on distinct cellular processes is not extensively documented in scientific literature. Studies have tended to focus on the effects of the racemic mixture. For instance, racemic enflurane (B1671288) has been shown to inhibit the microbicidal activity of human polymorphonuclear leukocytes, but only when the cells are under a significant bacterial challenge. Racemic enflurane also affects the endothelium-derived relaxing factor/nitric oxide (EDRF/NO) pathway, appearing to decrease the stability of EDRF/NO released after stimulation. nih.gov

While direct comparative data for enflurane enantiomers are scarce, the principle of stereoselectivity in cellular effects is well-established for its structural isomer, isoflurane (B1672236). Studies on isoflurane have shown clear stereoselectivity in its effects on sensitive ion channels in central nervous system neurons. nih.govnih.gov Such findings for a closely related molecule underscore the possibility that the (R) and (S) enantiomers of enflurane could also exert differential effects on cellular functions, warranting further investigation in this area.

Stereoselective Interactions with Specific Biomolecular Targets

The anesthetic action of enflurane is understood to result from its interaction with various biomolecular targets in the central nervous system. wikipedia.org Racemic enflurane acts as a positive allosteric modulator of the GABA-A, glycine (B1666218), and 5-HT3 receptors, and as a negative allosteric modulator for AMPA, kainate, and NMDA receptors. wikipedia.org However, specific studies comparing the binding affinities and modulatory effects of the individual (R)- and (S)-enflurane enantiomers on these targets are limited.

The importance of stereochemistry in anesthetic-protein interactions is demonstrated by enflurane's structural isomer, isoflurane. Research has shown that the optical isomers of isoflurane exhibit clear stereoselectivity in their effects on neuronal ion channels. nih.govnih.gov For example, the (+)-isomer of isoflurane was found to be approximately twice as effective as the (-)-isomer in activating a specific potassium current and in inhibiting neuronal nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov These stereospecific effects are believed to arise from direct binding to the protein channels rather than nonspecific disruption of the lipid bilayer. nih.govnih.gov Given the structural similarity, it is hypothesized that enflurane's interactions with its target receptors and channels could also be stereoselective, though direct experimental evidence remains to be established.

Comparison of Metabolic Profiles of (R)- and (S)-Enflurane

The most clearly defined stereoselective difference between the enflurane enantiomers is in their metabolic profiles. mdpi.comnih.gov Enflurane is metabolized in the liver primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, which catalyzes its oxidation to produce metabolites including difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride (B91410). nih.govnih.gov

Research has conclusively shown that this metabolic process is stereoselective, with a preference for the (R)-enantiomer. nih.gov In studies using human liver microsomes, the metabolism of (R)-enflurane was significantly greater than that of (S)-enflurane. nih.gov The metabolic enantiomeric selectivity of CYP2E1 for this compound suggests that the metabolism occurs via direct substrate oxidation and that the enzyme's active site is capable of stereochemical discrimination. nih.gov The rate of metabolism for the racemic mixture was generally found to be intermediate between the rates of the individual enantiomers. mdpi.comnih.gov

Metabolic Ratio of this compound to (S)-Enflurane by Human CYP2E1

| Source of CYP2E1 Enzyme | This compound : (S)-Enflurane Metabolism Ratio | Reference |

|---|---|---|

| Human Liver Microsome 1 | 2.1 : 1 | nih.govnih.gov |

| Human Liver Microsome 2 | 1.9 : 1 | nih.govnih.gov |

| Human Liver Microsome 3 | 1.4 : 1 | nih.govnih.gov |

| cDNA-Expressed P450 2E1 | 1.9 : 1 | mdpi.comnih.govnih.gov |

Influence of Stereochemistry on Fundamental Neurobiological Effects (Non-Clinical)

The neurobiological effects of racemic enflurane include a general depression of central nervous system activity, which is mediated by its actions on various ligand-gated ion channels. wikipedia.orgdrugbank.com At higher concentrations, enflurane is known to lower the seizure threshold and can produce characteristic electroencephalogram (EEG) patterns of paroxysmal epileptiform discharges. wikipedia.org

Future Directions in R Enflurane Research

Development of Novel Stereoselective Synthetic Methodologies for Pure (R)-Enflurane

The current availability of enflurane (B1671288) is primarily as a racemic mixture. However, for a comprehensive understanding of its stereoisomer-specific effects, the development of highly efficient and scalable stereoselective synthetic routes to pure this compound is paramount. Research in this area could draw inspiration from advancements in asymmetric catalysis, particularly those involving organofluorine chemistry and chiral auxiliaries.

Current synthetic strategies for chiral fluorinated compounds often employ transition metal catalysis or organocatalysis to achieve enantioselectivity acs.orgresearchgate.netnih.gov. Future research could focus on developing novel chiral catalysts or optimizing existing ones to yield this compound with high enantiomeric excess (ee). This would involve exploring a range of chiral ligands and reaction conditions to maximize yield and purity while minimizing the formation of the (S)-enantiomer. The ability to synthesize pure this compound reliably will be foundational for all subsequent investigations into its specific biological activities.

Elucidation of Atomic-Level Details of this compound-Protein Interactions

Understanding how this compound interacts with its molecular targets at an atomic level is crucial for deciphering its pharmacological profile. Volatile anesthetics, including enflurane, are known to interact with various protein targets in the central nervous system, such as GABAA receptors, glycine (B1666218) receptors, and potassium channels wfsahq.orgnih.govoup.comdrugbank.comnih.gov. Research has indicated that stereoisomers of anesthetics can exhibit differential binding affinities and functional effects on these targets mdpi.comwikipedia.org.

Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to determine the precise three-dimensional structures of target proteins bound to this compound. Computational methods, including molecular dynamics simulations and docking studies, will be essential to complement experimental findings, mapping the specific binding pockets and detailing the nature of the interactions (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) between this compound and its protein partners polito.itacs.orgplos.orgresearchgate.netpagepress.org. Such detailed insights can explain observed stereoselectivity and guide the design of more specific anesthetic agents.

Advanced In Vitro and In Silico Models for Enantioselective Pharmacological Studies

To accurately assess the pharmacological properties of this compound, the development and application of sophisticated in vitro and in silico models are necessary. Traditional in vitro assays may not fully capture the nuances of stereoselective drug action.

Advanced in vitro models, such as cell-based assays using genetically modified cell lines expressing specific anesthetic targets or primary neuronal cultures, can provide a more precise evaluation of this compound's effects. Stem cell-derived neuronal models, particularly those mimicking early brain development, are also valuable for studying potential developmental neurotoxicity and understanding anesthetic mechanisms in a human-relevant context frontiersin.orgnih.govnc3rs.org.uksmarttots.org.

In silico approaches, including quantitative structure-activity relationship (QSAR) studies and molecular docking simulations, can predict the binding affinity and potential efficacy of this compound to various targets. These computational models can help prioritize experimental investigations and identify potential off-target effects. Furthermore, integrating these models with pharmacokinetic (PK) and pharmacodynamic (PD) simulations can provide a holistic understanding of this compound's behavior in vivo without direct animal experimentation in the initial stages polito.itacs.orgresearchgate.netpagepress.org.

Exploration of Unique Biological Activities of this compound Not Shared by the Racemate or (S)-Enantiomer

A key objective of future research is to identify biological activities that are specific to this compound and distinct from those of racemic enflurane or the (S)-enantiomer. Studies on other chiral anesthetics, such as isoflurane (B1672236) and local anesthetics like bupivacaine, have demonstrated significant stereoselectivity in their potency, efficacy, and toxicity profiles mdpi.comtandfonline.commdpi.commdpi.com. For instance, the (S)-enantiomer of isoflurane is reported to be approximately twice as effective as the (R)-enantiomer in some studies mdpi.com. Similarly, (R)-bupivacaine is significantly more potent but also more cardiotoxic than its (S)-enantiomer tandfonline.commdpi.commdpi.com.

Future research should systematically screen this compound across a range of in vitro and in vivo models to uncover any unique pharmacological effects. This could include investigating its impact on specific ion channels, neurotransmitter systems, or cellular signaling pathways that may be modulated differently compared to the racemate or the (S)-enantiomer. Identifying such unique activities could pave the way for developing enantiomerically pure anesthetics with improved therapeutic indices or entirely novel applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., Proteomics of Cellular Responses)

To achieve a comprehensive understanding of this compound's mechanisms of action and cellular responses, the integration of multi-omics data is essential. Techniques such as transcriptomics, proteomics, and metabolomics can provide a systems-level view of how cells and tissues respond to the compound researchgate.netnih.govmdpi.com.

Future research could involve exposing cells or relevant biological models to specific concentrations of this compound and then analyzing changes in gene expression (transcriptomics), protein abundance and modifications (proteomics), and metabolic profiles (metabolomics). For example, proteomic studies could identify specific proteins that bind to this compound or are differentially regulated upon its exposure, thereby pinpointing key pathways involved in its anesthetic or other biological effects. Integrating these datasets can reveal complex molecular networks and provide a deeper mechanistic insight than single-omic approaches alone. This approach is crucial for identifying biomarkers and potential therapeutic targets related to this compound's action.

Q & A

Q. How can open science practices improve the reproducibility of this compound research?

- Answer : Share raw datasets in public repositories (e.g., Zenodo) with CC-BY licenses. Publish protocols on platforms like Protocols.io and use version-controlled workflows (e.g., GitLab). Adhere to ARRIVE guidelines for preclinical studies to enhance methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.